Trifolirhizin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

- Trifolirhizin has been studied for its effects on the stimulation of osteogenic processes during osteoblast differentiation .

- Trifolirhizin was isolated from the root of Sophora flavescens and characterized. It promoted alkaline phosphatase (ALP) staining and activity, with enhanced expression of the osteoblast differentiation markers, including Alp, ColI, and Bsp .

- Trifolirhizin induced nuclear runt-related transcription factor 2 (RUNX2) expression during the differentiation of osteogenic cells, and concomitantly stimulated the major osteogenic signaling proteins, including GSK3β, β-catenin, and Smad1/5/8 .

- Trifolirhizin increased the osteoblast-mediated bone-forming phenotypes, including transmigration, F-actin polymerization, and mineral apposition, during osteoblast differentiation .

- Trifolirhizin has shown potential anti-inflammatory activity .

- It was found to inhibit the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), as well as the expression of cyclooxygenase-2 (COX-2) .

- Trifolirhizin has demonstrated potential anticancer activities .

- It has been shown to inhibit the growth of human A2780 ovarian and H23 lung cancer cells in vitro .

- In a study, Trifolirhizin induced apoptosis of MKN-45 cells in vitro via EGFR-MAPK pathways and triggered G2/M phase cell cycle arrest by impacting CDC2/Cyclin B complex .

Osteogenesis

Anti-Inflammatory

Anticancer

Antioxidant

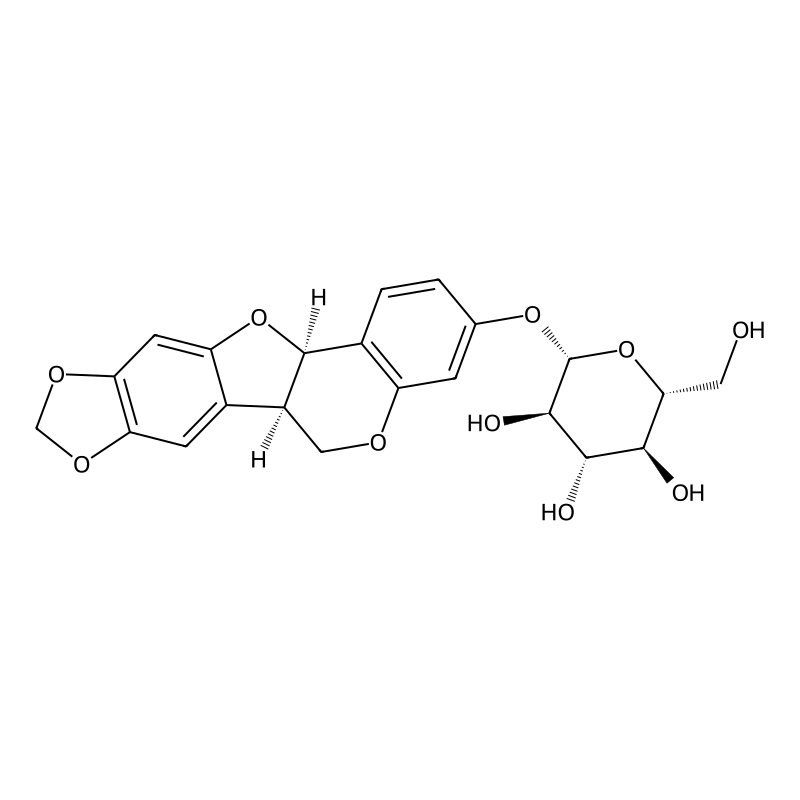

Trifolirhizin is a naturally occurring flavonoid compound primarily isolated from the roots of Sophora flavescens, a plant known for its medicinal properties. Its chemical formula is , and it is characterized by a complex structure that includes multiple hydroxyl groups, contributing to its bioactivity. The compound has been extensively studied for its potential therapeutic effects, particularly in the fields of oncology and osteology, due to its ability to modulate various biological pathways.

Trifolirhizin exhibits various potential mechanisms of action depending on the targeted health effect. Here are some key examples:

- Anticancer activity: Studies suggest trifolirhizin may induce cancer cell death through autophagy, a cellular self-degradation process []. It might also achieve this by inhibiting cell proliferation pathways [].

- Anti-inflammatory activity: Trifolirhizin may reduce inflammation by modulating immune cell activity and suppressing the production of inflammatory mediators [].

- Skin-whitening effect: Trifolirhizin's mechanism for skin lightening is thought to involve the inhibition of tyrosinase, an enzyme involved in melanin production [].

Trifolirhizin exhibits a range of biological activities:

- Osteogenic Activity: It promotes osteoblast differentiation and mineralization, making it a potential candidate for treating bone diseases like osteoporosis. Trifolirhizin enhances alkaline phosphatase activity and stimulates osteogenic signaling pathways .

- Anticancer Properties: The compound inhibits the proliferation, migration, and invasion of various cancer cell lines, including nasopharyngeal carcinoma cells. This effect is mediated through the suppression of specific signaling pathways .

- Anti-inflammatory Effects: Trifolirhizin has demonstrated anti-inflammatory properties by regulating immune cell populations and inhibiting inflammatory cytokines in models of ulcerative colitis .

Trifolirhizin can be synthesized through various methods:

- Isolation from Natural Sources: The most common method involves extracting trifolirhizin from the roots of Sophora flavescens using solvents like ethanol or methanol followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .

- Chemical Synthesis: While less common, synthetic methods have been explored to create trifolirhizin analogs or derivatives through

Trifolirhizin has several applications in medicine and pharmacology:

- Bone Health: Due to its osteogenic properties, it may be used as a therapeutic agent for osteoporosis and other bone-related disorders.

- Cancer Therapy: Its ability to inhibit cancer cell growth positions trifolirhizin as a potential candidate for adjunct cancer therapies.

- Anti-inflammatory Treatments: The compound's anti-inflammatory effects suggest potential use in treating chronic inflammatory conditions.

Studies have shown that trifolirhizin interacts with various cellular pathways:

- It inhibits acetylcholine-induced airway smooth muscle contraction, indicating potential applications in respiratory diseases like asthma .

- Research indicates that trifolirhizin modulates immune responses by affecting T helper cell balance in inflammatory conditions .

- Its interactions with specific kinases and transcription factors highlight its role in regulating cellular responses during stress or disease states.

Trifolirhizin shares structural and functional similarities with several other flavonoids and pterocarpans. Here are some notable compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Kurarinone | Sophora flavescens | Anticancer, anti-inflammatory | Similar structure but different biological targets |

| Genistein | Soybeans | Anticancer, antioxidant | Isoflavonoid with distinct estrogenic activity |

| Daidzein | Soybeans | Antioxidant, anti-inflammatory | Isoflavonoid known for hormonal effects |

| Glycyrrhizin | Glycyrrhiza glabra | Anti-inflammatory, antiviral | Known for its sweet flavor and different mechanism of action |

Trifolirhizin is unique due to its specific actions on osteoblast differentiation and its dual role as an anti-cancer agent while maintaining low toxicity levels in normal cells . This distinct profile makes trifolirhizin a compound of interest for further research and potential therapeutic development.

Botanical Sources in Sophora spp. and Related Genera

Trifolirhizin, chemically known as (-)-maackiain 3-O-glucoside, represents a significant pterocarpan flavonoid with widespread distribution across multiple leguminous genera [1] [3]. The compound exhibits a molecular formula of C₂₂H₂₂O₁₀ with a molecular weight of 446.40 daltons and is assigned Chemical Abstracts Service number 6807-83-6 [4] [39].

Sophora flavescens serves as the primary botanical source for trifolirhizin isolation, with the compound being predominantly concentrated in the root tissues [5] [11]. Research demonstrates that trifolirhizin constitutes one of the major pterocarpan constituents in Sophora flavescens roots, alongside other isoflavonoid compounds including matrine, kushenin, and sophoraflavanone G [10]. The compound was successfully isolated from Sophora flavescens root extracts using methanol extraction followed by silica gel column chromatography, yielding needle crystals with light yellowish coloration upon recrystallization [40].

Sophora tonkinensis represents another significant source of trifolirhizin within the genus [12] [13]. Standardized extracts of Sophora tonkinensis, designated as SKI3301, contain trifolirhizin as one of four marker compounds, along with (-)-maackiain, (-)-sophoranone, and 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran [13]. High-performance liquid chromatography methods have been developed for simultaneous determination of trifolirhizin and maackiain in Sophora tonkinensis varieties, confirming the compound's presence across different botanical variations [12].

Sophora subprostrata constitutes an additional source within the Sophora genus, where trifolirhizin occurs alongside other pterocarpan derivatives including (-)-maackiain and (-)-maackiain 3-sulfate [42] [43]. The compound is listed among the chemical components of Sophora subprostrata root and rhizome preparations, contributing to the species' therapeutic applications [43].

Beyond the Sophora genus, trifolirhizin demonstrates significant distribution across related leguminous genera [8]. Astragalus membranaceus serves as a notable source of trifolirhizin among medicinal plants, where the compound contributes to the species' pharmacological profile [8]. Ononis vaginalis represents another important source, with roots containing substantial quantities of both trifolirhizin and maackiain [29] [31]. Preliminary pharmacological studies indicate that trifolirhizin yields from Ononis vaginalis roots enable comprehensive bioactivity investigations [29].

Euchresta formosana provides an additional source of trifolirhizin within the Leguminosae family [30] [32]. The compound was isolated from methanolic extracts of Euchresta formosana roots alongside twelve other known compounds, including euchretins, matrine, cytisine, quercetin, and genistein [30]. Ononis spinosa also contains trifolirhizin as a constituent compound, where it occurs alongside ononin, myricitrin, gentisic acid, and quercetin [45].

Table 1: Distribution of Trifolirhizin in Leguminous Plants

| Species | Plant Part | Extraction Method | Associated Compounds | Reference |

|---|---|---|---|---|

| Sophora flavescens | Roots | Methanol/CHCl₃ | Matrine, kushenin, sophoraflavanone G | [5] [10] |

| Sophora tonkinensis | Roots | 50% ethanol | (-)-Maackiain, (-)-sophoranone | [12] [13] |

| Sophora subprostrata | Roots, rhizome | Methanol | (-)-Maackiain, maackiain 3-sulfate | [42] [43] |

| Ononis vaginalis | Roots | Not specified | Maackiain | [29] [31] |

| Euchresta formosana | Roots | Methanol | Quercetin, genistein, matrine | [30] [32] |

| Ononis spinosa | Roots | Not specified | Ononin, myricitrin, quercetin | [45] |

Biogenetic Pathways in Isoflavonoid Metabolism

Trifolirhizin biosynthesis follows the established isoflavonoid metabolic pathway, originating from the general phenylpropanoid pathway through a series of enzymatic transformations [14] [15]. The biosynthetic route begins with the formation of chalcone structures through chalcone synthase activity, followed by legume-specific enzymatic modifications that direct metabolic flux toward pterocarpan formation [15].

The initial steps in trifolirhizin biosynthesis involve the conversion of naringenin or liquiritigenin to isoflavanone intermediates through isoflavone synthase activity [14] [17]. Isoflavone synthase, a cytochrome P450 enzyme, catalyzes both carbon-2 to carbon-3 aryl migration and hydroxylation reactions to yield 2-hydroxyisoflavanones [16]. These 2-hydroxyisoflavanone intermediates serve as crucial branch points in isoflavonoid metabolism, directing carbon flux toward either simple isoflavone formation or complex pterocarpan biosynthesis [18].

The pathway toward trifolirhizin specifically involves the formation of (-)-maackiain as the aglycone precursor [34] [37]. (-)-Maackiain biosynthesis follows the pterocarpan biosynthetic route, where formononetin serves as a key intermediate [19] [37]. Formononetin undergoes sequential hydroxylation and methylation reactions to generate the appropriate substitution pattern characteristic of maackiain [37]. The biosynthetic route of maackiain involves two additional enzymatic steps beyond basic pterocarpan formation: introduction of a hydroxyl group to the 3'-position of the isoflavone B-ring, followed by formation of the methylenedioxy bridge characteristic of maackiain [37].

The conversion of isoflavanones to pterocarpan structures involves specialized enzymatic machinery [19] [22]. Initially, researchers postulated that pterocarpan synthase represented a single nicotinamide adenine dinucleotide phosphate-dependent enzyme responsible for isoflavanone to pterocarpan conversion [22]. However, subsequent investigations revealed that pterocarpan formation actually involves two distinct enzymatic activities: vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase [22]. The reaction sequence proceeds through vestitone reductase-catalyzed reduction of isoflavanone substrates, followed by water elimination and carbon-oxygen-carbon bridge formation catalyzed by the dehydratase enzyme [22].

Table 2: Key Enzymes in Trifolirhizin Biosynthetic Pathway

| Enzyme | EC Number | Function | Substrate | Product |

|---|---|---|---|---|

| Chalcone synthase | 2.3.1.74 | Chalcone formation | 4-Coumaroyl-CoA + malonyl-CoA | Chalcone |

| Isoflavone synthase | 1.14.14.87 | Isoflavanone formation | Naringenin/liquiritigenin | 2-Hydroxyisoflavanone |

| 2-Hydroxyisoflavanone dehydratase | 4.2.1.105 | Isoflavone formation | 2-Hydroxyisoflavanone | Isoflavone |

| Vestitone reductase | 1.1.1.348 | Isoflavanol formation | Vestitone | 7,2'-Dihydroxy-4'-methoxyisoflavanol |

| Pterocarpan synthase | 1.1.1.246 | Pterocarpan formation | Isoflavanol | Pterocarpan |

| Isoflavone 7-O-glucosyltransferase | 2.4.1.170 | Glycoside formation | (-)-Maackiain + UDP-glucose | Trifolirhizin |

Glycosylation represents the final step in trifolirhizin biosynthesis, where (-)-maackiain undergoes glucosylation at the 3-position [34]. This reaction is catalyzed by isoflavone 7-O-glucosyltransferase, which utilizes uridine diphosphate glucose as the sugar donor [34]. The enzymatic reaction follows the general mechanism: (-)-Maackiain + UDP-glucose ⇌ Trifolirhizin + UDP [34]. This glycosylation step enhances the water solubility and stability of the pterocarpan structure while potentially modifying its biological activity profile [36].

Enzymatic Mechanisms in Pterocarpan Formation

The enzymatic mechanisms underlying pterocarpan formation involve sophisticated protein complexes and specialized catalytic activities that distinguish pterocarpan biosynthesis from other flavonoid pathways [17] [20]. Pterocarpan synthase, the key enzyme in the final cyclization step, demonstrates distinct mechanistic features compared to other oxidoreductases in secondary metabolism [21] [25].

Pterocarpan synthase belongs to the dirigent protein family, which catalyzes stereoselective coupling reactions through quinone methide stabilization mechanisms [25]. The enzyme catalyzes the chemical reaction: medicarpin + nicotinamide adenine dinucleotide phosphate⁺ + water ⇌ vestitone + nicotinamide adenine dinucleotide phosphate (reduced form) + hydrogen ion [21]. This reaction operates in the reverse direction under physiological conditions, facilitating pterocarpan formation from isoflavanol precursors [22].

Structural investigations of pterocarpan synthase reveal a three-dimensional architecture optimized for quinone methide intermediate stabilization [25]. The enzyme active site contains acidic residues positioned to protonate the 4-hydroxyl group of dimethylisoflavanol substrates, facilitating water departure and benzylic carbocation formation [25]. Additional residues provide stabilization for the resulting para-quinone methide intermediate through favorable electrostatic interactions [25].

The proposed mechanism for pterocarpan synthase involves multiple discrete steps [25]. Initial substrate binding positions the dimethylisoflavanol in the active site with appropriate orientation for catalysis [25]. An acidic residue abstracts the phenolic hydrogen from carbon-3, while simultaneously protonating the 4-hydroxyl group to facilitate its departure as water [25]. This generates a negatively charged intermediate stabilized by oxyanion hole interactions [25]. Subsequent abstraction of the 2'-hydroxyl proton by a positively charged histidine residue promotes intramolecular cyclization through carbon-oxygen bond formation, yielding the characteristic pterocarpan ring system [25].

2-Hydroxyisoflavanone dehydratase represents another crucial enzyme in pterocarpan biosynthesis, catalyzing the conversion of 2-hydroxyisoflavanones to isoflavones through 1,2-elimination of water [24] [27]. This enzyme belongs to the carboxylesterase family, representing a unique example of dehydratase activity within the hydrolase enzyme class [24]. The enzyme demonstrates substrate specificity that varies among plant species, reflecting the structural diversity of isoflavonoids produced by different legumes [24].

Kinetic studies of 2-hydroxyisoflavanone dehydratase reveal species-specific substrate preferences [24]. The enzyme from Glycyrrhiza echinata exhibits specificity for 2,7-dihydroxy-4'-methoxyisoflavanone, while the soybean enzyme demonstrates broader specificity encompassing both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones [24]. These differences reflect the structural requirements for isoflavone production in each species and contribute to the chemical diversity observed across leguminous plants [24].

Table 3: Kinetic Parameters of Pterocarpan Biosynthetic Enzymes

| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | Specificity |

|---|---|---|---|---|

| Glycyrrhiza echinata HID | 2,7-Dihydroxy-4'-methoxyisoflavanone | Not reported | Not reported | Specific |

| Glycine max HID | 2,7,4'-Trihydroxyisoflavanone | Not reported | Not reported | Broad |

| Glycine max PTS | (R,S)-Hydroxydihydrodaidzein | 75 (racemic) | Not reported | Moderate |

| Medicago sativa VR | Vestitone | Not reported | Not reported | Specific |

The enzymatic mechanism of 2-hydroxyisoflavanone dehydratase involves the characteristic oxyanion hole and catalytic triad found in carboxylesterases [24]. Site-directed mutagenesis studies demonstrate that amino acid residues comprising both the oxyanion hole and catalytic triad are essential for dehydratase activity [24]. The proposed mechanism involves nucleophilic oxygen from the catalytic threonine acting as a base to abstract hydrogen from carbon-3 of the substrate [24]. This action enolizes the carbon-4 carbonyl, generating a negatively charged intermediate stabilized by the oxyanion hole [24]. Subsequent abstraction of the carbon-2 hydroxyl group by the catalytic histidine residue yields the isoflavone product through syn-elimination of water [24].

Protein-protein interactions play crucial roles in organizing pterocarpan biosynthetic enzymes into functional metabolic complexes [17] [20]. Isoflavone synthase and cinnamate 4-hydroxylase form tandem cytochrome P450 complexes anchored in the endoplasmic reticulum [17]. These membrane-bound enzymes interact with soluble enzymes including chalcone synthase, chalcone reductase, and chalcone isomerase to form larger metabolic assemblies [17]. The formation of such protein complexes facilitates substrate channeling and enhances metabolic flux toward isoflavonoid products [20].

Trifolirhizin, a flavonoid glycoside with the molecular formula C₂₂H₂₂O₁₀ and molecular weight of 446.4 g/mol [1], requires sophisticated analytical methodologies for accurate identification, quantification, and quality control assessment. The compound, also known as (-)-maackiain-3-O-glucoside, presents unique analytical challenges due to its glycosidic nature and structural complexity [2]. Modern chromatographic techniques have been extensively developed and optimized to address these analytical requirements across various matrices and applications.

Chromatographic Separation Techniques

The chromatographic analysis of trifolirhizin encompasses multiple separation techniques, each offering distinct advantages for specific analytical objectives. These methodologies have been systematically optimized to achieve reliable separation, quantification, and structural confirmation of trifolirhizin in complex botanical matrices.

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the cornerstone analytical technique for trifolirhizin analysis, with extensive optimization studies establishing robust methodological frameworks. The optimization process encompasses multiple critical parameters that collectively determine analytical performance and reliability.

Column selection constitutes a fundamental aspect of High-Performance Liquid Chromatography method development for trifolirhizin. Research demonstrates that octadecylsilane stationary phases provide optimal retention and selectivity characteristics [3]. The ULTIMATE XB-C18 column (250 mm × 4.6 mm, 5 μm) has been extensively validated for trifolirhizin analysis, delivering excellent separation performance when coupled with appropriate mobile phase conditions [3]. Alternative stationary phases, including Agilent Eclipse XDB-C18 columns, have shown comparable analytical performance, providing flexibility in method implementation across different laboratory environments [4].

Mobile phase optimization represents a critical determinant of chromatographic performance in trifolirhizin analysis. Gradient elution systems utilizing acetonitrile and acidified aqueous phases have demonstrated superior separation efficiency compared to isocratic conditions [3] [4]. The optimal mobile phase composition typically employs water containing 0.1% formic acid as the aqueous component, paired with acetonitrile as the organic modifier [5] [3]. This combination provides appropriate pH control while maintaining chromatographic integrity and compound stability throughout the analytical process.

Flow rate optimization studies indicate that 1.0 mL/min represents the optimal compromise between analysis time and separation efficiency [3] [4]. This flow rate ensures adequate peak resolution while maintaining reasonable back-pressure levels compatible with standard High-Performance Liquid Chromatography instrumentation. Temperature control studies demonstrate that column temperatures between 25-35°C provide optimal analytical performance, with 25°C being most commonly employed to ensure method robustness and reproducibility [3] [4].

Detection wavelength selection for trifolirhizin analysis requires consideration of the compound's ultraviolet absorption characteristics. Research indicates that detection at 295-310 nm provides optimal sensitivity and selectivity for trifolirhizin quantification [5] [3]. The compound exhibits characteristic absorption maxima in this range, enabling reliable detection while minimizing interference from co-extracted matrix components. Alternative detection wavelengths at 254 nm and 366 nm have been successfully employed, particularly when using photodiode array detection systems for peak purity assessment [3].

Method validation studies demonstrate that optimized High-Performance Liquid Chromatography conditions achieve excellent analytical performance metrics. Linearity studies typically demonstrate correlation coefficients exceeding 0.999 over concentration ranges of 0.025-2.51 μg for trifolirhizin [4]. Recovery studies indicate mean recovery values of 97.0% with relative standard deviation values of 1.5%, confirming the accuracy and precision of optimized methodologies [4]. These validation parameters conform to International Conference on Harmonisation guidelines for analytical method validation.

Ultra-Performance Liquid Chromatography Applications

Ultra-Performance Liquid Chromatography technology represents a significant advancement in trifolirhizin analytical methodology, offering enhanced separation efficiency, reduced analysis times, and improved sensitivity compared to conventional High-Performance Liquid Chromatography approaches. The implementation of sub-2-micrometer particle technology enables superior chromatographic performance while maintaining analytical reliability.

Column technology optimization for Ultra-Performance Liquid Chromatography applications focuses on sub-2-micrometer stationary phases that provide enhanced separation efficiency. The Acquity Ultra-Performance Liquid Chromatography BEH C18 column (50 mm × 2.1 mm, 1.7 μm) has been extensively validated for trifolirhizin analysis, demonstrating superior performance characteristics [6] [7]. This column configuration enables rapid analysis while maintaining adequate resolution for complex botanical extracts containing trifolirhizin and related compounds.

Mobile phase optimization for Ultra-Performance Liquid Chromatography applications utilizes similar principles to High-Performance Liquid Chromatography methods but requires adjustment for the enhanced separation efficiency of sub-2-micrometer particles. Gradient elution systems employing acetonitrile-water combinations with appropriate pH modification provide optimal separation performance [6] [7]. The reduced column dimensions and enhanced efficiency enable the use of higher flow rates, typically 0.4-0.5 mL/min, without compromising separation quality.

Analytical performance metrics for Ultra-Performance Liquid Chromatography methods demonstrate significant improvements over conventional High-Performance Liquid Chromatography approaches. Linear ranges of 25-1000 ng/mL have been established with lower limits of quantification as low as 25 ng/mL [6] [7]. These sensitivity improvements enable analysis of trifolirhizin in challenging matrices where compound concentrations may be limited. Recovery studies demonstrate values ranging from 78.5-86.4% for trifolirhizin, with precision values consistently below 10.2% relative standard deviation [6] [7].

Analysis time reduction represents a major advantage of Ultra-Performance Liquid Chromatography methodology for trifolirhizin analysis. Optimized methods achieve complete analysis within 7-8 minutes, representing significant time savings compared to conventional High-Performance Liquid Chromatography methods requiring 60-70 minutes [6] [7]. This improvement enables higher sample throughput while maintaining analytical quality, making Ultra-Performance Liquid Chromatography particularly valuable for high-volume analytical laboratories.

Detection methodology for Ultra-Performance Liquid Chromatography applications commonly employs ultraviolet detection at 366 nm, taking advantage of trifolirhizin's characteristic absorption properties [6] [7]. Alternative detection approaches, including tandem mass spectrometry, provide enhanced selectivity and sensitivity for challenging analytical applications. Mass spectrometric detection enables structural confirmation through characteristic fragmentation patterns, with molecular ion peaks at m/z 447 [M+H]+ providing definitive identification [5] [8].

Thin-Layer Chromatography Validation Protocols

Thin-Layer Chromatography methodology for trifolirhizin analysis requires comprehensive validation protocols to ensure analytical reliability and regulatory compliance. The validation process encompasses multiple parameters that collectively determine method suitability for qualitative and quantitative applications in pharmaceutical and botanical analysis.

Stationary phase selection represents a fundamental consideration in Thin-Layer Chromatography method development for trifolirhizin. Silica gel 60 F254 plates provide optimal separation characteristics for flavonoid compounds, including trifolirhizin [9] [10]. The fluorescent indicator enables ultraviolet detection at both 254 nm and 366 nm wavelengths, providing flexibility in visualization approaches. Plate preparation protocols must ensure uniform layer thickness and consistent surface properties to maintain reproducible analytical results.

Mobile phase development for Thin-Layer Chromatography applications requires systematic optimization to achieve appropriate retention factor values for trifolirhizin. Optimal separation typically requires retention factor values between 0.25-0.35, ensuring adequate separation from co-migrating compounds while avoiding excessive retention [11] [12]. Mobile phase composition studies demonstrate that organic solvent mixtures provide superior separation compared to single-solvent systems. Solvent miscibility requirements mandate careful selection of mobile phase components to prevent phase separation during development.

Development chamber preparation protocols are critical for achieving reproducible Thin-Layer Chromatography results. Twin-trough chamber systems provide superior vapor saturation compared to conventional development chambers, reducing variability in retention factor values [10] [13]. Chamber saturation protocols typically require 15-30 minutes pre-equilibration time to ensure uniform vapor composition. Development distance standardization, typically 8-10 cm from the origin, ensures consistent separation while maintaining reasonable analysis times [10] [13].

Visualization methodology for trifolirhizin Thin-Layer Chromatography analysis primarily employs ultraviolet illumination at 254 nm and 366 nm wavelengths [10] [14]. The compound's natural fluorescence properties enable direct detection without chemical derivatization. Alternative visualization approaches, including chemical reagents specific for flavonoid compounds, may be employed for enhanced selectivity in complex matrices. Documentation protocols require immediate photography or scanning to prevent degradation of visualization results.

Validation parameters for Thin-Layer Chromatography methods must conform to established guidelines for chromatographic techniques. Linearity studies should demonstrate correlation coefficients ≥0.995 over appropriate concentration ranges [9] [15]. Precision assessments typically require relative standard deviation values ≤15% for both intra-day and inter-day studies [9] [15]. Accuracy evaluations should demonstrate recovery values between 90-110% for spiked samples [9] [15]. Detection and quantitation limits are established using signal-to-noise ratios of 3:1 and 10:1, respectively [9] [15].

Robustness testing for Thin-Layer Chromatography methods evaluates method performance under deliberately varied conditions. Critical parameters include mobile phase composition variations, development chamber conditions, and environmental factors such as temperature and humidity [9] [15]. Small deliberate changes in these parameters should not significantly affect analytical results, confirming method reliability under practical laboratory conditions. Robustness studies provide confidence in method transferability between different analysts and laboratory environments.

System suitability parameters for Thin-Layer Chromatography methods include evaluation of spot symmetry, resolution between adjacent peaks, and retention factor reproducibility. These parameters ensure consistent analytical performance throughout analytical sequences and provide early detection of system problems that might compromise analytical results. Regular system suitability assessments maintain analytical quality and support regulatory compliance requirements for pharmaceutical applications.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard